![molecular formula C14H20ClNO3 B11813944 Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

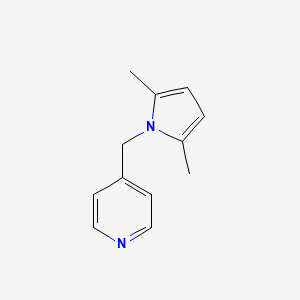

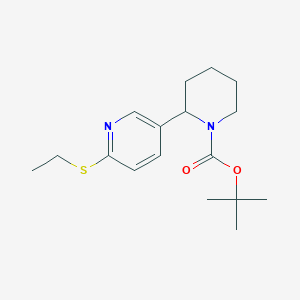

2-[4-(ピペリジン-3-イルオキシ)フェニル]酢酸メチル塩酸塩は、分子式がC14H20ClNO3の化学化合物です。これは、窒素原子を1つ含む6員環複素環であるピペリジンの誘導体です。

製造方法

合成経路と反応条件

2-[4-(ピペリジン-3-イルオキシ)フェニル]酢酸メチル塩酸塩の合成は、通常、4-(ピペリジン-3-イルオキシ)ベンズアルデヒドと臭化メチル酢酸を塩基の存在下で反応させ、その後塩酸処理を行うことで塩酸塩を得ます 。反応条件には、多くの場合、以下が含まれます。

溶媒: 一般的に使用される溶媒には、エタノールまたはメタノールが含まれます。

温度: 反応は通常、室温またはわずかに高温で行われます。

触媒: 水酸化ナトリウムや炭酸カリウムなどの塩基が反応を促進するために使用されます。

工業的製造方法

この化合物の工業的製造方法には、品質と収率が安定するように、連続フロー反応器を使用した大規模合成が含まれる場合があります。 このプロセスは、コスト効率とスケーラビリティのために最適化されており、多くの場合、反応パラメーターを正確に制御するための自動化システムを伴います .

化学反応解析

反応の種類

2-[4-(ピペリジン-3-イルオキシ)フェニル]酢酸メチル塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: 求核置換反応が発生する可能性があり、特にエステルまたはピペリジン部分で発生します。

一般的な試薬と条件

酸化: 酸性または中性の条件での過マンガン酸カリウム。

還元: 炭素担持パラジウムを触媒とした水素ガス。

置換: 脱プロトン化後に求核攻撃を行うための水素化ナトリウムまたはその他の強塩基。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります .

科学研究での応用

2-[4-(ピペリジン-3-イルオキシ)フェニル]酢酸メチル塩酸塩は、いくつかの科学研究の応用を持っています。

化学: より複雑な分子の合成における中間体として使用されます。

生物学: 抗菌性や抗炎症性などの潜在的な生物学的活性について研究されています。

医学: 特に神経疾患を標的とする新規医薬品の設計における、薬物開発における潜在的な用途について調査されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride typically involves the reaction of 4-(piperidin-3-yloxy)benzaldehyde with methyl bromoacetate in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters .

化学反応の分析

Types of Reactions

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or piperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

2-[4-(ピペリジン-3-イルオキシ)フェニル]酢酸メチル塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ピペリジン部分は、神経伝達物質受容体と相互作用することが知られており、その活性を調節する可能性があります。 この相互作用は、関与する特定の標的と経路に応じて、さまざまな生理学的効果をもたらす可能性があります .

類似化合物の比較

類似化合物

2-(ピペリジン-4-イルオキシ)酢酸メチル塩酸塩: 構造は似ていますが、ピペリジン部分は異なる位置にあります。

2-(ピペリジン-4-イル)酢酸メチル塩酸塩: フェニル基がなく、化学的性質が異なります。

独自性

2-[4-(ピペリジン-3-イルオキシ)フェニル]酢酸メチル塩酸塩は、ピペリジン基とフェニル基の両方があるため、独特です。これにより、特定の化学的および生物学的特性が得られます。 この組み合わせにより、さまざまな分野で多様な用途が可能になり、他の類似化合物とは区別されます .

類似化合物との比較

Similar Compounds

Methyl 2-(piperidin-4-yloxy)acetate hydrochloride: Similar structure but with the piperidine moiety at a different position.

Methyl 2-(piperidin-4-yl)acetate hydrochloride: Lacks the phenyl group, leading to different chemical properties.

Uniqueness

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is unique due to the presence of both the piperidine and phenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

特性

分子式 |

C14H20ClNO3 |

|---|---|

分子量 |

285.76 g/mol |

IUPAC名 |

methyl 2-(4-piperidin-3-yloxyphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-14(16)9-11-4-6-12(7-5-11)18-13-3-2-8-15-10-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H |

InChIキー |

WVJLHQPYSWQSTN-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1=CC=C(C=C1)OC2CCCNC2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)

![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)